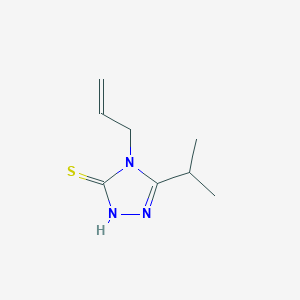

4-烯丙基-5-异丙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. Although the specific compound 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is not directly mentioned in the provided papers, the related compounds synthesized and characterized in these studies offer insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the intramolecular cyclization of thiosemicarbazides or the reaction of isothiocyanates with hydrazides. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization, yielding the compound with high purity . This method could potentially be adapted for the synthesis of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectra, as well as X-ray diffraction. For example, the structure of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one was confirmed using these methods, and the compound was found to be stabilized by intermolecular hydrogen bonds and C-H⋯π interactions . Similarly, the molecular geometry and vibrational frequencies of these compounds can be calculated using computational methods like DFT and HF, which provide theoretical support for the experimental findings .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For instance, the presence of an allyl group can facilitate reactions such as the thio-aza allyl rearrangement, where the allyl group migrates from sulfur to a nitrogen atom within the triazole ring . This type of reactivity could be relevant to the compound 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, as the allyl group may participate in similar rearrangements or other chemical transformations.

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility, and chemical properties like corrosion inhibition, are important aspects of 1,2,4-triazole derivatives. For example, the corrosion inhibition properties of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol on mild steel in acidic conditions were studied, showing that the compound forms a protective film on the metal surface, thereby preventing corrosion . These properties are crucial for applications in material science and could be indicative of the behavior of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol in similar environments.

科学研究应用

-

- Application : 1,2,4-triazole compounds are known for their significant antibacterial activity. They are being researched as potential solutions to the global spread of drug resistance in bacteria .

- Method : The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .

- Results : A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

-

- Application : 1,2,4-triazole derivatives are known for their antifungal activities. They have been incorporated into a wide variety of therapeutically important agents available in clinical therapy .

- Method : The synthesis of these compounds involves reaction with several alkylating agents under microwave (MW) irradiation .

- Results : The synthesized compounds were screened for their antifungal activities and exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .

安全和危害

属性

IUPAC Name |

3-propan-2-yl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h4,6H,1,5H2,2-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQBOBWLBDYQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391083 |

Source

|

| Record name | 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

590376-67-3 |

Source

|

| Record name | 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)